molecular formula C17H15F3O2S B2975754 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 344279-36-3

1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone

Cat. No. B2975754
CAS RN: 344279-36-3
M. Wt: 340.36
InChI Key: WIUQVMXOTMPBFG-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure. It contains a hydroxy group (-OH), a sulfanyl group (-SH), and a trifluoromethyl group (-CF3), attached to different phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the introduction of the hydroxy, sulfanyl, and trifluoromethyl groups, and the formation of the ethanone backbone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl rings and the ethanone backbone .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the hydroxy, sulfanyl, and trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the structure of the molecule and the functional groups present .

Scientific Research Applications

Fluorescent Probes for Biological Systems

One study highlights the development of a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. The probe exhibited strong fluorescence and was highly selective and sensitive to H2S, demonstrating potential for studying the effect of H2S in biological systems (Fang et al., 2019).

Molecular Crystal Formation

Another study focused on the formation of molecular crystals of 1,1,2,2-Tetrakis(4-hydroxyphenyl)Ethane with Sulfoxides, showing the selective inclusion from a mixture of dimethyl sulfoxide or diphenyl sulfoxide (Sato et al., 1999).

Colorimetric and Fluorescent Sensors

Research on antipyrine derived Schiff base as a colorimetric sensor for Fe(III) and “turn-on” fluorescent sensor for Al(III) was conducted. This study utilized a similar compound for the selective detection of metal ions in methanol solution, revealing its potential in environmental monitoring (Soufeena & Aravindakshan, 2019).

Synthesis and Biological Activity of Derivatives

Another area of application involves the synthesis and study of biological activity of heteroatomic compounds based on phenylthiourea and acetophenone derivatives. These compounds showed significant antioxidant effects and potential for drug development (Farzaliyev et al., 2020).

Polymeric Materials for Fuel-Cell Applications

Research has also delved into the synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications. These materials demonstrated promising mechanical properties and proton conductivity, indicating their utility in energy technologies (Bae et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2S/c1-10-6-12(7-11(2)16(10)22)15(21)9-23-14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUQVMXOTMPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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